molecular formula C5H9NO2 B13634592 2,5-Dioxa-8-azaspiro[3.4]octane

2,5-Dioxa-8-azaspiro[3.4]octane

Cat. No.: B13634592
M. Wt: 115.13 g/mol
InChI Key: OLAPUHDOCBXHNX-UHFFFAOYSA-N
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Description

2,5-Dioxa-8-azaspiro[3.4]octane is a heterocyclic compound with the molecular formula C5H9NO2. It features a spiro structure, which means that two rings share a single atom.

Preparation Methods

The synthesis of 2,5-Dioxa-8-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations. The reaction conditions often require minimal chromatographic purifications, making the synthesis relatively straightforward .

Chemical Reactions Analysis

2,5-Dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5-Dioxa-8-azaspiro[34]octane has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various materials .

Mechanism of Action

The mechanism of action of 2,5-Dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the compound binding to specific receptors or enzymes, thereby modulating their activity .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2,5-dioxa-8-azaspiro[3.4]octane

InChI

InChI=1S/C5H9NO2/c1-2-8-5(6-1)3-7-4-5/h6H,1-4H2

InChI Key

OLAPUHDOCBXHNX-UHFFFAOYSA-N

Canonical SMILES

C1COC2(N1)COC2

Origin of Product

United States

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